GSK484

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

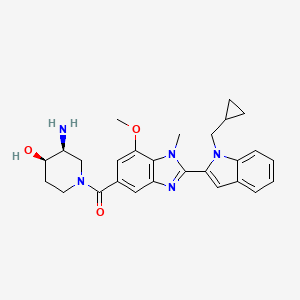

C27H31N5O3 |

|---|---|

Poids moléculaire |

473.6 g/mol |

Nom IUPAC |

[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-[1-(cyclopropylmethyl)indol-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone |

InChI |

InChI=1S/C27H31N5O3/c1-30-25-20(11-18(13-24(25)35-2)27(34)31-10-9-23(33)19(28)15-31)29-26(30)22-12-17-5-3-4-6-21(17)32(22)14-16-7-8-16/h3-6,11-13,16,19,23,33H,7-10,14-15,28H2,1-2H3/t19-,23+/m0/s1 |

Clé InChI |

BDYDINKSILYBOL-WMZHIEFXSA-N |

SMILES isomérique |

CN1C2=C(C=C(C=C2OC)C(=O)N3CC[C@H]([C@H](C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6CC6 |

SMILES canonique |

CN1C2=C(C=C(C=C2OC)C(=O)N3CCC(C(C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6CC6 |

Origine du produit |

United States |

Foundational & Exploratory

GSK484: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of GSK484, a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4).

Chemical Structure and Properties

This compound is a small molecule inhibitor belonging to the benzoimidazole class of compounds.[1] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | [(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-[1-(cyclopropylmethyl)indol-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone | [2] |

| Molecular Formula | C₂₇H₃₁N₅O₃ | [2] |

| Molecular Weight | 473.577 g/mol (free base), 510.03 g/mol (hydrochloride) | [1][2] |

| CAS Number | 1652629-23-6 (free base), 1652591-81-5 (hydrochloride) | [2][3] |

| SMILES | CN1C2=C(C=C(C=C2OC)C(=O)N3CC--INVALID-LINK--N">C@HO)N=C1C4=CC5=CC=CC=C5N4CC6CC6 | [2] |

| Appearance | White to beige powder/crystalline solid | [4][5] |

| Solubility | Soluble in DMSO (up to 100 mg/mL), DMF (30 mg/mL), Ethanol (25 mg/mL), and Water (10 mg/mL, may require warming). | [4][5][6] |

| Purity | Typically ≥95% or >98% (HPLC) | [1][5] |

| Storage | Store at 2-8°C or -20°C. | [4][7] |

Mechanism of Action and Signaling Pathway

This compound is a potent, reversible, and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1][2][3] PAD4 is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline on target proteins, a process known as citrullination or deimination.[8][9]

PAD4-Mediated Signaling and Inhibition by this compound

PAD4 plays a crucial role in various physiological and pathological processes, most notably in the formation of Neutrophil Extracellular Traps (NETs).[8][9] NETosis is a specialized form of cell death in neutrophils characterized by the release of decondensed chromatin decorated with granular proteins, which serves to trap and kill pathogens.[8] The process is initiated by various stimuli that lead to an influx of calcium ions, activating PAD4.[10] Activated PAD4 then citrullinates histones, leading to chromatin decondensation and subsequent NET release.[8][9]

This compound exerts its inhibitory effect by binding to the low-calcium form of PAD4, appearing to be competitive with the substrate.[11] This binding prevents the citrullination of key substrates like histones, thereby blocking the downstream events leading to NET formation.[3][5] this compound demonstrates selectivity for PAD4 over other PAD isoforms (PAD1-3).[3][5]

Experimental Protocols

This compound is a valuable tool for studying the role of PAD4 and citrullination in various biological contexts. Below are detailed methodologies for key experiments involving this compound.

In Vitro PAD4 Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PAD4.

Materials:

-

Recombinant human PAD4 enzyme

-

Assay buffer (e.g., 100 mM HEPES, pH 8, 50 mM NaCl, 5% glycerol, 1 mM CHAPS, 1 mM DTT)[12]

-

Calcium chloride (CaCl₂) solution

-

This compound stock solution (in DMSO)

-

Fluorescently labeled PAD4 substrate or antibody for detection

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, add the assay buffer containing a specific concentration of CaCl₂ (e.g., 0 mM or 2 mM).[12]

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Add the recombinant PAD4 enzyme to the wells and incubate for a specified time (e.g., 50 minutes) to allow for inhibitor binding.[12]

-

Initiate the enzymatic reaction by adding the PAD4 substrate.

-

Incubate for a set period at 37°C.

-

Stop the reaction and measure the signal (e.g., fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Citrullination Assay

This protocol outlines a method to assess the effect of this compound on protein citrullination in a cellular context.

Materials:

-

Cell line of interest (e.g., neutrophils, HEK293 cells expressing PAD4)[1]

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

Stimulus for citrullination (e.g., calcium ionophore like A23187 or ionomycin)[13]

-

Lysis buffer (e.g., 50 mM Tris-Cl, pH 7.4, 1.5 mM MgCl₂, 5% glycerol, 150 mM NaCl, 25 mM NaF, 1 mM Na₃VO₄, 0.4% NP40, 1 mM DTT with protease inhibitors)[1]

-

Antibodies against citrullinated proteins (e.g., anti-citrullinated histone H3)

-

Western blotting reagents and equipment

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 30 minutes).[13]

-

Stimulate the cells with the appropriate agent to induce citrullination and incubate for a set period (e.g., 30 minutes to 3 hours).[1][13]

-

Wash the cells with PBS and lyse them using the lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a membrane.

-

Probe the membrane with a primary antibody specific for a citrullinated protein, followed by an appropriate secondary antibody.

-

Detect the signal and quantify the band intensities to determine the effect of this compound on protein citrullination.

Neutrophil Extracellular Trap (NET) Formation Assay

This protocol provides a method to visualize and quantify the inhibition of NET formation by this compound.

Materials:

-

Isolated human or mouse neutrophils

-

RPMI 1640 medium

-

This compound stock solution (in DMSO)

-

NET-inducing stimulus (e.g., Phorbol 12-myristate 13-acetate (PMA) or calcium ionophore)[6]

-

DNA-binding fluorescent dye (e.g., SYTOX Green or Orange)[6][14]

-

Fixative (e.g., paraformaldehyde)

-

Antibodies for immunofluorescence (e.g., anti-neutrophil elastase, anti-myeloperoxidase, anti-citrullinated histone H3)

-

Fluorescence microscope or plate reader

Procedure:

-

Isolate neutrophils from fresh blood.

-

Seed the neutrophils in a multi-well plate or on coverslips.

-

Pre-treat the neutrophils with this compound or DMSO.

-

Stimulate the cells with a NET-inducing agent and incubate for the desired time (e.g., 3-4 hours).[6]

-

For quantification: Add a cell-impermeable DNA dye (e.g., SYTOX Green) to the wells and measure the fluorescence using a plate reader. An increase in fluorescence indicates NET formation.

-

For visualization: Fix the cells with paraformaldehyde.

-

Permeabilize the cells and block non-specific binding.

-

Incubate with primary antibodies against NET components, followed by fluorescently labeled secondary antibodies.

-

Stain the DNA with a fluorescent dye (e.g., DAPI).

-

Visualize the NETs using a fluorescence microscope.

Conclusion

This compound is a critical research tool for investigating the biological roles of PAD4 and protein citrullination. Its high potency and selectivity make it an invaluable asset for studies in immunology, inflammation, and oncology. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of inhibiting PAD4 with this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, PAD4 inhibitor (CAS 1652591-81-5) | Abcam [abcam.com]

- 4. biorxiv.org [biorxiv.org]

- 5. caymanchem.com [caymanchem.com]

- 6. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation [bio-protocol.org]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [repository.escholarship.umassmed.edu]

- 10. mdpi.com [mdpi.com]

- 11. This compound | Structural Genomics Consortium [thesgc.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation [en.bio-protocol.org]

GSK484: A Deep Dive into its Mechanism of Action as a PAD4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of GSK484, a potent and selective inhibitor of Peptidyl Arginine Deiminase 4 (PAD4). We will delve into its biochemical properties, cellular effects, and the experimental methodologies used to characterize its activity. All quantitative data is presented in structured tables for clear comparison, and key pathways and workflows are visualized using diagrams.

Introduction to PAD4 and its Role in Disease

Peptidyl Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues on proteins to citrulline.[1][2] This post-translational modification, known as citrullination or deimination, plays a crucial role in various physiological processes, including gene regulation and the formation of Neutrophil Extracellular Traps (NETs).[1][2][3] However, dysregulated PAD4 activity and excessive citrullination are implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, lupus, vasculitis, thrombosis, and certain cancers.[1][2][4] In neutrophils, PAD4-mediated histone citrullination is a critical step leading to chromatin decondensation and the release of NETs, which are web-like structures of DNA, histones, and granular proteins that trap and kill pathogens.[1][3][5] While essential for innate immunity, excessive NETosis can contribute to tissue damage and inflammation.[1][6]

This compound: A Reversible and Selective PAD4 Inhibitor

This compound is a potent, selective, and reversible inhibitor of PAD4.[1][7][8] It was developed by GlaxoSmithKline as a chemical probe to investigate the therapeutic potential of PAD4 inhibition.[1]

Mechanism of Action

This compound exhibits a preference for the low-calcium or calcium-deficient form of the PAD4 enzyme.[1][4][9] This is a key differentiator from earlier generation, irreversible PAD inhibitors like F- and Cl-amidine, which preferentially target the calcium-bound, active conformation of the enzyme.[4] The binding of this compound to PAD4 is reversible, as confirmed by mass spectrometry and dialysis studies.[4] Crystallography studies have revealed that this compound and its analogs bind to a reordered active site of PAD4, where a β-hairpin structure is formed, contributing to its high specificity.[1][10] This binding mode appears to be competitive with the substrate.[1]

Biochemical Potency and Selectivity

The inhibitory activity of this compound on PAD4 has been quantified through various biochemical assays. The IC50, a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by half, is a key parameter.

| Inhibitor | Target | Assay Type | Calcium Concentration | IC50 | Reference |

| This compound | PAD4 | Fluorescence Polarization | 0 mM | 50 nM | [4][7][9] |

| This compound | PAD4 | Fluorescence Polarization | 2 mM | 250 nM | [4][7][9] |

| GSK199 | PAD4 | Fluorescence Polarization | 0 mM | 200 nM | [4] |

| GSK199 | PAD4 | Fluorescence Polarization | 2 mM | 1 µM | [4] |

| GSK106 (Control) | PAD4 | Fluorescence Polarization | Not Specified | > 100 µM | [1] |

As the data indicates, this compound is significantly more potent in the absence of calcium, consistent with its preferential binding to the calcium-deficient state of PAD4.[4][7] GSK106, a structurally related but inactive compound, serves as a useful negative control in experiments.[1] this compound has also demonstrated high selectivity for PAD4 over other PAD isozymes (PAD1-3) in both cell-based assays and with recombinant enzymes.[1][8]

Cellular Effects: Inhibition of NETosis

A primary and well-documented cellular effect of this compound is the inhibition of NET formation. By blocking PAD4-mediated histone citrullination, this compound prevents the chromatin decondensation necessary for NET release.

| Cell Type | Stimulus | Treatment | Effect on NETs | Reference |

| Mouse Neutrophils | Ionomycin | 10 µM this compound | Significant reduction in H3Cit+ NETs | [4] |

| Human Neutrophils | S. aureus | This compound | Statistically significant reduction in diffused NETs | [4] |

| Human Neutrophils | Ionomycin | This compound | Inhibition of NET formation | [8] |

Importantly, the inhibition of NETosis by this compound occurs without affecting the viability of neutrophils.[4]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound on PAD4.

PAD4 Inhibition Assay (Fluorescence Polarization)

This assay measures the binding of a fluorescently labeled probe to PAD4 and the displacement of this probe by a test compound like this compound.

Materials:

-

Recombinant human PAD4 enzyme

-

Fluorescently labeled probe (e.g., GSK215)

-

Assay Buffer: 100 mM HEPES (pH 8.0), 50 mM NaCl, 5% glycerol, 1 mM CHAPS, 1 mM DTT

-

Test compound (this compound) serially diluted in DMSO

-

Varying concentrations of CaCl2

Procedure:

-

Determine Apparent Kd: Serially dilute PAD4 in the presence of a fixed concentration of the fluorescent probe (e.g., 10 nM GSK215) at different calcium concentrations (0, 0.2, 2, and 10 mM).

-

Incubate for 50 minutes at room temperature.

-

Measure fluorescence polarization to determine the apparent dissociation constant (Kd) at each calcium concentration.

-

IC50 Determination: In a multi-well plate, add the test compound (this compound) at various concentrations.

-

Add PAD4 at a concentration equal to its apparent Kd for the specific calcium concentration being tested.

-

Add the fluorescent probe at a fixed concentration (e.g., 10 nM GSK215).

-

Incubate for 50 minutes at room temperature.

-

Measure fluorescence polarization.

-

Calculate the IC50 value by fitting the data to a suitable dose-response curve.

PAD4 Activity Assay (Ammonia Release)

This assay measures the enzymatic activity of PAD4 by detecting the ammonia produced during the citrullination of a substrate.

Materials:

-

Recombinant human PAD4 enzyme

-

Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE)

-

Ammonia detection kit

-

Assay buffer with a specific calcium concentration (e.g., 0.2 mM)

-

Test compound (this compound)

Procedure:

-

Pre-incubate PAD4 with varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding the BAEE substrate.

-

Incubate at 37°C for a defined period.

-

Stop the reaction.

-

Measure the amount of ammonia released using a colorimetric or fluorometric ammonia detection kit according to the manufacturer's instructions.

-

Determine the concentration-dependent inhibition of PAD4 activity by this compound.

Cellular NETosis Assay (Immunofluorescence)

This assay visualizes and quantifies the formation of NETs by stimulated neutrophils.

Materials:

-

Isolated primary neutrophils (human or mouse)

-

NET-inducing stimulus (e.g., ionomycin, S. aureus, PMA)

-

Test compound (this compound) and negative control (GSK106)

-

Primary antibodies: Anti-citrullinated histone H3 (H3Cit)

-

Secondary antibody: Fluorescently labeled secondary antibody

-

DNA stain: Hoechst 33342 or DAPI

-

Microscopy slides or plates

Procedure:

-

Adhere isolated neutrophils to microscopy slides or plates.

-

Pre-treat the cells with this compound or control compounds for a specified time.

-

Stimulate the neutrophils with a NET-inducing agent.

-

Incubate for a period sufficient to induce NETosis (e.g., 2-4 hours).

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells (if required for intracellular targets).

-

Block non-specific antibody binding.

-

Incubate with the primary antibody against H3Cit.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the DNA with Hoechst or DAPI.

-

Acquire images using a fluorescence microscope.

-

Quantify NETs based on the co-localization of H3Cit and extracellular DNA with a spread, web-like morphology.

Visualizations

Signaling Pathway of PAD4-mediated NETosis and this compound Inhibition

Caption: this compound inhibits PAD4 by binding to its low-calcium, inactive state.

Experimental Workflow for PAD4 Inhibition Assay

Caption: Workflow for a fluorescence polarization-based PAD4 inhibition assay.

Conclusion

This compound is a valuable tool for studying the biological roles of PAD4. Its well-characterized mechanism of action, involving the reversible and selective inhibition of the low-calcium form of PAD4, makes it a superior probe compared to older, irreversible inhibitors. The ability of this compound to effectively block NETosis in both mouse and human neutrophils underscores the therapeutic potential of targeting PAD4 in a variety of inflammatory and autoimmune diseases. This guide provides a foundational understanding of this compound for researchers and drug development professionals seeking to explore the modulation of this important enzyme.

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Peptidyl Arginine Deiminase-4 Prevents Renal Ischemia-Reperfusion-Induced Remote Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 10. researchgate.net [researchgate.net]

GSK484: A Technical Guide to a Reversible PAD4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GSK484, a potent and selective reversible inhibitor of Peptidylarginine Deiminase 4 (PAD4). PAD4 is a critical enzyme in various physiological and pathological processes, including the formation of neutrophil extracellular traps (NETs), and is a key target in autoimmune diseases and cancer. This document details the mechanism of action, chemical properties, and quantitative inhibitory data of this compound. Furthermore, it provides detailed experimental protocols for in vitro and in vivo studies and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams.

Introduction to this compound and PAD4

Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, a post-translational modification known as citrullination or deimination.[1] This process is integral to various biological functions, most notably the decondensation of chromatin in neutrophils, which is a prerequisite for the formation of neutrophil extracellular traps (NETs).[1][2] Dysregulation of PAD4 activity and excessive NET formation are implicated in the pathogenesis of numerous inflammatory and autoimmune diseases such as rheumatoid arthritis and lupus, as well as in cancer progression.[3][4][5]

This compound is a potent, selective, and reversible inhibitor of PAD4. It preferentially binds to the low-calcium conformation of the enzyme, presenting a distinct mechanism compared to other PAD inhibitors.[3] Its ability to block the citrullination of key PAD4 substrates, such as histones, makes it a valuable tool for studying the biological roles of PAD4 and a promising therapeutic candidate for a range of diseases.[6]

Chemical and Physical Properties

This compound, with the biochemical name ((3S,4R)-3-Amino-4-hydroxypiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride, is a synthetic molecule. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C27H32ClN5O3 | |

| Molecular Weight | 510.03 g/mol | [7][8] |

| CAS Number | 1652591-81-5 | |

| Purity | >98% | |

| Form | Solid | |

| Solubility | Soluble in DMSO to 50 mM |

Quantitative Inhibitory Data

This compound demonstrates high-affinity binding to PAD4, with its potency being influenced by calcium concentration.[9] The inhibitory activity of this compound has been quantified using various biochemical assays.

| Assay Type | Condition | IC50 (nM) | Reference |

| Fluorescence Polarization (FP) Binding Assay | 0 mM Calcium | 50 | [9][10] |

| Fluorescence Polarization (FP) Binding Assay | 2 mM Calcium | 250 | [9][10] |

| Ammonia Release Assay | 0.2 mM Calcium (BAEE substrate) | 50 | [7][10] |

This compound exhibits significant selectivity for PAD4 over other PAD isoforms (PAD1-3).[6] A related compound, GSK106, with an IC50 > 100 µM, serves as a negative control in experiments to confirm PAD4-specific effects.[3]

Mechanism of Action

This compound acts as a reversible inhibitor of PAD4.[3] Crystallography studies have revealed that this compound binds to a unique conformation of the PAD4 active site, where a portion of the site is reordered to form a β-hairpin structure.[3] This binding mode is distinct from that of other classes of PAD inhibitors. This compound is competitive with the substrate and shows a preference for the low-calcium form of PAD4.[3][5]

The inhibition of PAD4 by this compound prevents the citrullination of target proteins, most notably histones H3 and H4.[5] This is a critical step in the process of NETosis. By inhibiting histone citrullination, this compound effectively blocks the formation of NETs in both mouse and human neutrophils.[11]

Caption: Mechanism of this compound action on PAD4 and NETosis.

Experimental Protocols

In Vitro PAD4 Inhibition Assay (Ammonia Release Assay)

This assay measures the inhibition of PAD4-mediated citrullination of a substrate, such as benzoyl-arginine ethyl ester (BAEE), by quantifying the release of ammonia.[7][9]

Materials:

-

Recombinant PAD4 enzyme

-

This compound

-

Assay Buffer: 100 mM HEPES (pH 8.0), 50 mM NaCl, 5% glycerol, 1 mM CHAPS, 1 mM DTT

-

Calcium Chloride (CaCl2) solution

-

Benzoyl-arginine ethyl ester (BAEE) substrate

-

Ammonia detection reagent

Procedure:

-

Serially dilute this compound in DMSO to achieve the desired concentration range. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

In a microplate, add the assay buffer containing a specific concentration of CaCl2 (e.g., 0.2 mM).

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Add the recombinant PAD4 enzyme to the wells and incubate for a specified time (e.g., 50 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the BAEE substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and add the ammonia detection reagent according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to quantify the amount of ammonia released.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Caption: Workflow for the in vitro ammonia release assay.

Cell-Based Citrullination Assay

This protocol assesses the ability of this compound to inhibit PAD4-mediated citrullination within a cellular context.[7]

Materials:

-

HEK293 cells stably expressing N-terminal FLAG-tagged PAD4 (or other suitable cell line)

-

DMEM supplemented with 10% Fetal Bovine Serum

-

PBS with 2 mM EGTA

-

Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 1.5 mM MgCl2, 5% glycerol, 150 mM NaCl, 25 mM NaF, 1 mM Na3VO4, 0.4% NP-40, 1 mM DTT, and protease inhibitors

-

This compound

-

Calcium Chloride (CaCl2)

Procedure:

-

Culture HEK293-FLAG-PAD4 cells to sub-confluency.

-

Harvest the cells by centrifugation and wash once with PBS/EGTA.

-

Lyse the cells in the cell lysis buffer.

-

Pre-incubate the cell lysates for 20 minutes at 4°C with either DMSO (vehicle control) or this compound (e.g., 100 µM).

-

Initiate the citrullination reaction by adding CaCl2 to a final concentration of 2 mM.

-

Incubate the reaction for 30 minutes at 37°C.

-

Analyze the level of citrullinated proteins by Western blotting using an anti-citrullinated histone antibody or other relevant antibodies.

In Vivo Inhibition of NETosis

This protocol describes the administration of this compound to a mouse model to evaluate its effect on NET formation in vivo.[9][12]

Animal Model:

-

MMTV-PyMT mice or other suitable models for inducing NETosis.[9]

Materials:

-

This compound

-

Vehicle for injection (e.g., a solution containing DMSO, PEG300, Tween-80, and saline)[9]

Procedure:

-

Prepare the this compound dosing solution. A clear solution can be achieved by adding 100 µL of a 20.8 mg/mL DMSO stock solution to 400 µL PEG300, mixing, then adding 50 µL Tween-80, mixing, and finally adding 450 µL saline.[9] It is recommended to prepare the working solution fresh daily.[9]

-

Administer this compound to the mice via intraperitoneal (IP) injection at a dose of 4 mg/kg daily for a specified period (e.g., one week).[9][12]

-

At the end of the treatment period, collect peripheral blood or tissue samples.

-

Analyze the samples for markers of NETosis, such as citrullinated histone H3, by immunofluorescence, ELISA, or Western blotting.

Signaling Pathways

PAD4 plays a crucial role in the signaling cascade leading to NET formation. The activation of neutrophils by various stimuli triggers a series of intracellular events, including the production of reactive oxygen species (ROS) and an increase in intracellular calcium levels.[1] This leads to the activation of PAD4, which then citrullinates histones, resulting in chromatin decondensation and the expulsion of NETs.[1][2] this compound intervenes in this pathway by directly inhibiting PAD4 activity.

Caption: Simplified signaling pathway of PAD4-mediated NETosis and the point of intervention by this compound.

Conclusion

This compound is a well-characterized, potent, and selective reversible inhibitor of PAD4. Its distinct mechanism of action, favorable pharmacokinetic profile, and demonstrated efficacy in inhibiting NET formation in both in vitro and in vivo models make it an invaluable research tool and a promising therapeutic agent.[3][6] This guide provides essential technical information to support further investigation into the roles of PAD4 in health and disease and to facilitate the development of novel therapeutic strategies targeting this enzyme.

References

- 1. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [repository.escholarship.umassmed.edu]

- 3. This compound | Structural Genomics Consortium [thesgc.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. caymanchem.com [caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. ChemGood [chemgood.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

The Selective PAD4 Inhibitor GSK484: A Technical Guide to its Application in NETosis Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to trap and eliminate pathogens. However, excessive or dysregulated NET formation, a process known as NETosis, is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, thrombosis, and cancer.[1] Peptidylarginine deiminase 4 (PAD4) is a critical enzyme in the NETosis pathway, catalyzing the citrullination of histones, which leads to chromatin decondensation.[2][3][4][5][6][7] GSK484 is a potent and selective, reversible inhibitor of PAD4 that serves as an invaluable tool for studying the role of PAD4-dependent NETosis in various physiological and pathological contexts.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative effects on NETosis, detailed experimental protocols for its use, and a visualization of the relevant signaling pathways.

This compound: Mechanism of Action and Potency

This compound is a benzoimidazole derivative that selectively inhibits PAD4.[5] It demonstrates high-affinity binding to the low-calcium form of PAD4 in a reversible manner and is competitive with the enzyme's substrate.[1] The inhibitory activity of this compound is calcium-dependent, with higher potency observed in low calcium conditions. This is a key feature, as PAD4 activity itself is regulated by intracellular calcium levels.[1]

Quantitative Data on this compound's Inhibition of PAD4 and NETosis

The following tables summarize the quantitative data on this compound's potency and its efficacy in inhibiting NETosis from various studies.

| Parameter | Condition | Value | Reference |

| IC₅₀ (PAD4 enzyme activity) | 0 mM Calcium | 50 nM | [1] |

| 2 mM Calcium | 250 nM | [1] | |

| Inhibition of Histone Citrullination | 10 µM this compound on ionomycin-stimulated mouse neutrophils | Dramatic diminishment | [1] |

| Inhibition of NET formation | 10 µM this compound on ionomycin-stimulated mouse neutrophils | Dramatic diminishment | [1] |

| 10 µM this compound on S. aureus-stimulated human neutrophils | Statistically-significant reduction in diffused NETs | [1] | |

| 10 µM this compound on fMLP, GM-CSF, TNFα, or PMA-stimulated human neutrophils | Strong inhibition | [8][9][10] | |

| In vivo efficacy | 4 mg/kg daily for one week in a mouse model of cancer-associated kidney injury | Suppressed NETosis | |

| 4 mg/kg intraperitoneal injection (4 times over 9 days) in a mouse model of colitis | Significantly diminished NET density in the colonic mucosa | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound to study its effect on NETosis.

Neutrophil Isolation

Human or murine neutrophils are required for in vitro NETosis assays.

-

Human Neutrophils: Can be isolated from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque or Histopaque). This is followed by dextran sedimentation to separate neutrophils from red blood cells and hypotonic lysis to remove any remaining erythrocytes.

-

Murine Neutrophils: Can be isolated from the bone marrow of mice. The bone marrow is flushed from the femurs and tibias, and neutrophils are purified using a density gradient or immunomagnetic cell separation kits.

In Vitro NETosis Induction

Various stimuli can be used to induce NETosis in isolated neutrophils.

-

PMA (Phorbol 12-myristate 13-acetate): A potent and commonly used, albeit non-physiological, inducer of NETosis. A final concentration of 25-100 nM is typically used, with an incubation time of 2-4 hours at 37°C.[11][12]

-

Calcium Ionophores (e.g., Ionomycin, A23187): These agents increase intracellular calcium, a key signal for PAD4 activation. A typical concentration for ionomycin is 2.5-5 µM, with an incubation of 2-4 hours at 37°C.

-

Physiological Stimuli:

-

Bacteria: Live or heat-killed bacteria (e.g., Staphylococcus aureus, Escherichia coli) can be used to mimic infection-induced NETosis.

-

Cytokines and Chemokines: Reagents such as TNF-α (100 U/ml), GM-CSF (1 nM), or fMLP (30 nM) can also induce NETosis.[10]

-

This compound Treatment

To assess the inhibitory effect of this compound, neutrophils are pre-incubated with the compound before the addition of a NETosis-inducing stimulus.

-

Preparation: this compound is typically dissolved in DMSO to create a stock solution. This stock is then diluted in the appropriate cell culture medium to the desired final concentration. A vehicle control (DMSO alone) should always be included in the experiment.

-

Incubation: Neutrophils are pre-incubated with this compound (e.g., at a final concentration of 10 µM) for 15-30 minutes at 37°C prior to stimulation.[8][9]

Quantification of NETosis

Several methods can be used to quantify the extent of NETosis.

This method allows for the visualization and quantification of NETs.

-

Cell Seeding: Isolated neutrophils are seeded onto poly-L-lysine-coated coverslips in a multi-well plate.

-

Treatment and Stimulation: Cells are treated with this compound or vehicle, followed by a NETosis-inducing stimulus.

-

Fixation and Permeabilization: After the incubation period, cells are fixed with 4% paraformaldehyde and then permeabilized with a detergent like Triton X-100.

-

Staining:

-

DNA: A DNA-intercalating dye such as Hoechst 33342 or DAPI is used to stain the nuclei and extracellular DNA of the NETs.

-

NET components: Primary antibodies against NET-associated proteins are used, such as anti-citrullinated Histone H3 (a specific marker for PAD4-dependent NETosis) and anti-myeloperoxidase (MPO) or anti-neutrophil elastase (NE).

-

Secondary Antibodies: Fluorescently labeled secondary antibodies are used to detect the primary antibodies.

-

-

Imaging and Quantification: Images are acquired using a fluorescence or confocal microscope. The percentage of NET-forming cells (cells with decondensed, extracellular DNA co-localizing with NET markers) relative to the total number of cells can be quantified using image analysis software.

These assays provide a more high-throughput method for quantifying NETs.

-

Sytox Green Assay: Sytox Green is a cell-impermeable DNA dye that fluoresces upon binding to DNA.[11][13][14]

-

Neutrophils are seeded in a black, clear-bottom 96-well plate.

-

Sytox Green is added to the wells along with this compound and the NETosis inducer.

-

The plate is incubated at 37°C, and fluorescence can be measured kinetically or at a fixed endpoint using a plate reader (excitation ~485 nm, emission ~520 nm). An increase in fluorescence indicates loss of membrane integrity and DNA release, characteristic of NETosis.

-

-

MPO-DNA ELISA: This assay quantifies a specific component of NETs.[15][16][17][18]

-

A 96-well plate is coated with an anti-MPO antibody.

-

Supernatants from stimulated neutrophils (treated with this compound or vehicle) are added to the wells.

-

A horseradish peroxidase (HRP)-conjugated anti-DNA antibody is then added to detect the captured MPO-DNA complexes.

-

A colorimetric substrate for HRP is added, and the absorbance is measured with a plate reader.

-

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.

Caption: Signaling pathway of PAD4-mediated NETosis and the inhibitory action of this compound.

Caption: A typical experimental workflow for assessing the effect of this compound on NETosis.

Conclusion

This compound is a well-characterized and highly effective tool for the specific inhibition of PAD4, a key enzyme in the NETosis pathway. Its utility in both in vitro and in vivo models has been demonstrated across numerous studies. By inhibiting histone citrullination and subsequent chromatin decondensation, this compound allows researchers to dissect the precise role of PAD4-dependent NETosis in a wide array of biological processes and disease models. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to utilize this compound in their research endeavors to further understand the complex biology of NETosis.

References

- 1. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epicypher.com [epicypher.com]

- 5. DSpace [repository.escholarship.umassmed.edu]

- 6. researchgate.net [researchgate.net]

- 7. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Quantifying Myeloperoxidase-DNA and Neutrophil Elastase-DNA Complexes from Neutrophil Extracellular Traps by Using a Modified Sandwich ELISA [jove.com]

- 16. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]

- 17. journals.plos.org [journals.plos.org]

- 18. researchgate.net [researchgate.net]

GSK484 target selectivity profile over other PADs

GSK484 is a reversible, potent, and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4) , an enzyme implicated in various inflammatory and autoimmune diseases.[1][2] Its high selectivity for PAD4 over other PAD isozymes makes it a valuable tool for studying the specific roles of this enzyme in health and disease. This technical guide provides a comprehensive overview of the target selectivity profile of this compound, including quantitative data, experimental methodologies, and visual representations of key concepts.

Target Selectivity Profile

This compound exhibits a strong preference for inhibiting PAD4 compared to other members of the PAD family, namely PAD1, PAD2, and PAD3. This selectivity has been demonstrated in both biochemical and cellular assays.

Quantitative Inhibition Data

The inhibitory activity of this compound against different PAD isozymes has been quantified through the determination of IC50 (half-maximal inhibitory concentration), Ki (inhibitory constant), and Kii (uncompetitive inhibition constant) values. The data clearly indicates a significantly higher potency of this compound for PAD4.

| Isozyme | IC50 (nM) | Ki (µM) | Kii (µM) |

| PAD1 | - | 108 | 470 |

| PAD2 | - | 107 | 1350 |

| PAD3 | - | 2090 | 1230 |

| PAD4 | 50 (in the absence of Ca2+)[2][3][4][5] | 6.8 | 65 |

| 250 (in the presence of 2 mM Ca2+)[3][5] |

Note: A lower value indicates higher potency. The IC50 values for PAD1, PAD2, and PAD3 are not explicitly provided in the search results, but the high Ki and Kii values relative to PAD4 underscore the selectivity of this compound.

Experimental Protocols

The determination of this compound's selectivity and potency involves specific biochemical and cellular assays.

Cellular Selectivity Assay

This assay assesses the inhibitory activity of this compound on different PAD isozymes within a cellular context.

Cell Line Engineering: HEK293 cells are stably engineered to express N-terminal FLAG-tagged versions of PAD1, PAD2, PAD3, or PAD4 through retroviral transduction.[6][7]

Cell Lysis and Inhibitor Incubation:

-

Engineered HEK293 cells are grown to subconfluency, harvested, and washed.[6][7]

-

Cells are lysed using a buffer containing 50 mM Tris-Cl (pH 7.4), 1.5 mM MgCl₂, 5% glycerol, 150 mM NaCl, 25 mM NaF, 1 mM Na₃VO₄, 0.4% NP40, and 1 mM DTT with protease inhibitors.[6]

-

The cell lysates are pre-incubated with either DMSO (vehicle control) or this compound (e.g., at 100 µM) for 20 minutes at 4°C.[6]

Citrullination Reaction: The citrullination reaction is initiated by adding calcium (2 mM final concentration) and incubating for 30 minutes at 37°C.[6] The extent of citrullination, indicative of PAD activity, is then measured to determine the inhibitory effect of this compound.

Biochemical IC50 Determination for PAD4

This assay quantifies the concentration of this compound required to inhibit 50% of PAD4 activity in a controlled, cell-free environment.

Fluorescence Polarization Binding Assay:

-

A fluorescent probe, GSK215 (10 nM), is used, which binds to PAD4.[3]

-

PAD4 is serially diluted in an assay buffer (100 mM HEPES pH 8, 50 mM NaCl, 5% glycerol, 1 mM CHAPS, 1 mM DTT) with varying concentrations of calcium (0, 0.2, 2, and 10 mM).[3]

-

After a 50-minute incubation, the apparent dissociation constants (Kd) for each calcium concentration are determined.[3]

-

For IC50 determination, this compound is serially diluted in DMSO and tested at different calcium concentrations in the presence of PAD4 (at its calculated Kd for each calcium condition) and 10 nM GSK215.[3]

-

Following a 50-minute incubation, the IC50 values are calculated using a four-parameter logistic equation.[3]

Visualizations

This compound Selectivity Profile

Caption: Comparative inhibition of PAD isozymes by this compound.

Cellular Selectivity Assay Workflow

Caption: Workflow for assessing this compound selectivity in cells.

PAD4 Signaling in NETosis

Caption: Role of PAD4 in histone citrullination and NET formation.

References

- 1. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy [mdpi.com]

- 2. This compound | Structural Genomics Consortium [thesgc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 5. PAD (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

GSK484 (CAS 1652629-23-6): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK484 is a potent, selective, and reversible inhibitor of Peptidylarginine Deiminase 4 (PAD4), a critical enzyme implicated in various inflammatory and autoimmune diseases.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways, to support its application in research and drug development.

Core Mechanism of Action

This compound acts as a selective inhibitor of PAD4, an enzyme that catalyzes the post-translational modification of arginine residues to citrulline on target proteins, most notably histones.[3][4] This process, known as citrullination or deimination, plays a crucial role in chromatin decondensation. A key downstream effect of PAD4-mediated histone citrullination in neutrophils is the formation of Neutrophil Extracellular Traps (NETs).[1][5][6][7] NETs are web-like structures of decondensed chromatin and granular proteins extruded by neutrophils to trap and kill pathogens. However, excessive or unregulated NET formation (NETosis) is implicated in the pathophysiology of various diseases, including rheumatoid arthritis, lupus, thrombosis, and some cancers.[1][6][7]

This compound binds to a conformation of the PAD4 active site where a portion of the site is reordered to form a β-hairpin.[1] This binding is reversible and more potent in the low-calcium form of the enzyme.[8][9] By inhibiting PAD4, this compound effectively blocks histone citrullination, thereby preventing the formation of NETs in both mouse and human neutrophils.[1]

Quantitative Data

The inhibitory activity of this compound against PAD4 has been quantified in various biochemical and cellular assays. The potency is notably influenced by calcium concentration, as PAD4 is a calcium-dependent enzyme.[7][10]

| Parameter | Value | Conditions | Assay Type | Reference |

| IC50 | 50 nM | 0 mM Calcium | Fluorescence Polarization Binding Assay | [8][9][11] |

| IC50 | 250 nM | 2 mM Calcium | Fluorescence Polarization Binding Assay | [8][9][11] |

| IC50 | 50 nM | 0.2 mM Calcium | NH3 Release Assay (functional) | [11] |

Selectivity Profile:

This compound demonstrates high selectivity for PAD4 over other PAD isoforms (PAD1, PAD2, and PAD3).

| Enzyme | Ki | Kii | Reference |

| PAD1 | 108 µM | 470 µM | |

| PAD2 | 107 µM | 1350 µM | |

| PAD3 | 2090 µM | 1230 µM | |

| PAD4 | 6.8 µM | 65 µM |

Signaling Pathways

PAD4-mediated NETosis is a complex process involving multiple signaling pathways. This compound's inhibition of PAD4 is a critical intervention point in this cascade. The diagram below illustrates the key signaling events leading to NET formation and the inhibitory action of this compound.

Caption: PAD4 signaling pathway leading to NETosis and its inhibition by this compound.

Experimental Protocols

In Vitro PAD4 Inhibition Assay (Fluorescence Polarization)

This assay measures the binding affinity of this compound to PAD4.

Methodology:

-

Reagents: Recombinant human PAD4, a fluorescently labeled probe (e.g., GSK215), assay buffer (100 mM HEPES, pH 8, 50 mM NaCl, 5% glycerol, 1 mM CHAPS, 1 mM DTT), and this compound.[10]

-

Procedure: a. Serially dilute this compound in DMSO. b. In a 384-well plate, add the assay buffer with or without calcium (e.g., 2 mM CaCl2). c. Add a fixed concentration of PAD4 (at its Kd for the probe) and the fluorescent probe (e.g., 10 nM).[8][10] d. Add the serially diluted this compound. e. Incubate for 50 minutes at room temperature.[10] f. Measure fluorescence polarization using a suitable plate reader.

-

Data Analysis: Calculate IC50 values by fitting the data to a four-parameter logistic equation.[10]

Neutrophil Extracellular Trap (NET) Formation Assay

This cell-based assay evaluates the ability of this compound to inhibit NETosis in primary neutrophils.

Methodology:

-

Neutrophil Isolation: Isolate neutrophils from fresh human or mouse blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture and Treatment: a. Plate isolated neutrophils on poly-L-lysine-coated coverslips or in multi-well plates.[12] b. Pre-treat neutrophils with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.[10][12] c. Stimulate NETosis with an agonist such as Phorbol 12-myristate 13-acetate (PMA, e.g., 50 nM), calcium ionophore (e.g., ionomycin), or bacteria for 4 hours.[3][11][12]

-

NET Visualization and Quantification: a. Immunofluorescence: Fix the cells, then stain for NET components. Use an antibody against citrullinated histone H3 (H3Cit) and a DNA counterstain like Hoechst 33342.[10] Visualize using fluorescence microscopy. NETs are identified as spread, web-like structures positive for both DNA and H3Cit. b. Quantification: Quantify NET formation by measuring the amount of extracellular DNA using a cell-impermeant DNA dye (e.g., Sytox Green) with a fluorescence plate reader, or by counting NET-forming cells from immunofluorescence images.[12]

-

Data Analysis: Compare the extent of NET formation in this compound-treated groups to the vehicle-treated control.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing the efficacy of this compound in inhibiting NET formation.

Caption: Workflow for evaluating this compound's inhibition of NET formation.

Conclusion

This compound is a valuable chemical probe for studying the role of PAD4 and NETosis in health and disease. Its high potency and selectivity make it a critical tool for elucidating the biological functions of PAD4 and for exploring the therapeutic potential of PAD4 inhibition in a range of pathological conditions. This guide provides foundational technical information to aid researchers in effectively utilizing this compound in their experimental designs.

References

- 1. scispace.com [scispace.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. caymanchem.com [caymanchem.com]

- 6. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Structural Genomics Consortium [thesgc.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 10. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]

An In-depth Technical Guide to GSK484 Hydrochloride Salt vs. Free Base for Researchers

This technical guide provides a comprehensive overview of GSK484, a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4), comparing its hydrochloride salt and free base forms. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations to support further investigation and application of this compound.

Introduction

This compound is a critical research tool for studying the role of PAD4 in various physiological and pathological processes, including inflammation, autoimmune diseases, and cancer.[1] PAD4 catalyzes the citrullination of arginine residues in proteins, a post-translational modification implicated in the formation of Neutrophil Extracellular Traps (NETs).[1] this compound acts as a reversible inhibitor of PAD4, binding to the low-calcium form of the enzyme.[2][3] It is highly selective for PAD4 over other PAD isoforms (PAD1-3).

While this compound is most commonly supplied and utilized as a hydrochloride salt for research purposes, understanding the properties of both the salt and free base forms is crucial for experimental design, formulation, and interpretation of results. The hydrochloride salt is generally favored for its improved solubility and stability.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound hydrochloride and its corresponding free base are summarized below. It is important to note that while extensive data is available for the hydrochloride salt, specific experimental data for the free base is limited in publicly available literature.

| Property | This compound Hydrochloride Salt | This compound Free Base |

| IUPAC Name | [(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-[1-(cyclopropylmethyl)indol-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone hydrochloride | [(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-[1-(cyclopropylmethyl)indol-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone |

| CAS Number | 1652591-81-5[2][3] | 1652629-23-6[4] |

| Molecular Formula | C₂₇H₃₂ClN₅O₃[5] | C₂₇H₃₁N₅O₃[6] |

| Molecular Weight | 510.03 g/mol [7] | 473.57 g/mol [6] |

| Appearance | Crystalline solid[3] | Not specified (inferred to be solid) |

| Purity | ≥98% (HPLC) | Not specified |

Solubility

The solubility of a compound is a critical factor for its use in various experimental settings. The hydrochloride salt of this compound generally exhibits enhanced solubility in aqueous solutions compared to its free base, which is described as hydrophobic.[8]

| Solvent | This compound Hydrochloride Salt Solubility | This compound Free Base Solubility |

| Water | 10 mg/mL[3] | Poor water solubility[8] |

| DMSO | 25 mg/mL[3] | Not specified |

| Ethanol | 25 mg/mL[3] | Soluble (used for in vivo stock solutions)[9] |

| DMF | 30 mg/mL[3] | Not specified |

Biological Activity

This compound is a potent inhibitor of PAD4. The inhibitory activity is typically reported for the hydrochloride salt, as this is the form used in most assays. The activity of the free base is expected to be comparable, as the hydrochloride salt dissociates in solution to yield the same active molecule.

| Parameter | Value (for this compound Hydrochloride) |

| IC₅₀ (PAD4, no Ca²⁺) | 50 nM[7] |

| IC₅₀ (PAD4, 2 mM Ca²⁺) | 250 nM[7] |

| Mechanism of Action | Reversible inhibitor of PAD4, binding to the low-calcium form of the enzyme.[2][3] |

| Selectivity | Selective for PAD4 over PAD1-3. |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental approach for this compound, the following diagrams are provided.

Caption: PAD4 signaling pathway leading to NETosis and the inhibitory action of this compound.

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

Experimental Protocols

Preparation of this compound Stock Solutions

For this compound Hydrochloride:

-

For in vitro studies: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Store at -20°C or -80°C. Further dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use.

-

For in vivo studies: A stock solution of this compound hydrochloride can be prepared in 100% ethanol (e.g., 25 mg/mL).[9] This stock solution is then diluted in sterile saline immediately before intraperitoneal (i.p.) injection. For example, a 1:50 dilution in 0.9% NaCl can be used.[10]

For this compound Free Base:

-

Due to its hydrophobic nature and poor water solubility, the free base is not typically used for aqueous-based in vitro assays without a suitable formulation.[8]

-

For in vivo administration, a formulation approach may be necessary. One described method involves dissolving the free base in an organic solvent like ethanol and then diluting it in a vehicle suitable for injection.[8]

In Vitro Neutrophil Extracellular Trap (NET) Formation Assay

-

Neutrophil Isolation: Isolate neutrophils from fresh human or mouse blood using standard methods such as density gradient centrifugation.

-

Cell Seeding: Seed the isolated neutrophils in a suitable culture plate (e.g., 96-well plate) at a density of approximately 2 x 10⁵ cells/well.

-

Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound hydrochloride (or vehicle control) for 30-60 minutes at 37°C.

-

NETosis Induction: Stimulate the neutrophils with a NET-inducing agent such as phorbol 12-myristate 13-acetate (PMA), calcium ionophore (e.g., ionomycin), or live bacteria (e.g., Staphylococcus aureus).

-

NET Quantification: After a suitable incubation period (e.g., 2-4 hours), quantify NET formation. This can be achieved by:

-

Fluorometric measurement of extracellular DNA: Use a cell-impermeable DNA dye like Sytox Green, which fluoresces upon binding to extracellular DNA in NETs.

-

Immunofluorescence microscopy: Fix and stain the cells for NET components such as citrullinated histone H3 (H3Cit) and myeloperoxidase (MPO), along with a DNA counterstain (e.g., DAPI or Hoechst).

-

ELISA: Measure the levels of MPO-DNA complexes in the culture supernatant.

-

In Vivo Administration in a Mouse Model of Inflammation

-

Animal Model: Utilize a relevant mouse model of disease where NETosis is implicated, such as collagen-induced arthritis or lipopolysaccharide (LPS)-induced sepsis.

-

This compound Preparation: Prepare the this compound hydrochloride dosing solution as described in section 6.1. A typical dose for in vivo studies is in the range of 4-10 mg/kg body weight.[5][9]

-

Administration: Administer this compound or vehicle control to the mice via an appropriate route, commonly intraperitoneal (i.p.) injection. The dosing regimen will depend on the specific model and experimental design (e.g., prophylactic or therapeutic).

-

Sample Collection and Analysis: At the end of the study, collect blood and/or relevant tissues for analysis.

-

Plasma/Serum Analysis: Measure circulating markers of NETs (e.g., cell-free DNA, MPO-DNA complexes) and inflammatory cytokines.

-

Histopathology: Perform histological analysis of tissues to assess inflammation and tissue damage. Immunohistochemistry for NET markers like H3Cit can also be performed.

-

Stability and Storage

-

This compound Hydrochloride (Solid): Store at -20°C for long-term stability (up to 3 years).[5]

-

This compound Hydrochloride (in DMSO): Aliquot and store stock solutions at -80°C for up to one year.[5] Avoid repeated freeze-thaw cycles.

Conclusion

This compound is an invaluable tool for investigating the biological roles of PAD4 and NETosis. The hydrochloride salt is the predominantly used form in research due to its favorable solubility and well-characterized properties. While the free base is the active moiety, its poor aqueous solubility presents formulation challenges. This guide provides researchers with the necessary technical information to effectively utilize this compound in their studies, from understanding its fundamental properties to implementing detailed experimental protocols. When designing experiments, careful consideration of the compound's form, solubility, and appropriate handling is essential for obtaining reliable and reproducible results.

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. PAD4 inhibitor this compound Datasheet DC Chemicals [dcchemicals.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medkoo.com [medkoo.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | C27H31N5O3 | CID 86340175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Targeted delivery of protein arginine deiminase-4 inhibitors to limit arterial intimal NETosis and preserve endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound hydrochloride | GTPL8577 | PAD4 Inhibitor | TargetMol [targetmol.com]

Methodological & Application

GSK484 Protocol for In Vitro Cell Culture Experiments: A Detailed Guide for Researchers

Application Notes and Protocols for the selective PAD4 inhibitor, GSK484, in cancer cell research, providing detailed methodologies for in vitro assays and a summary of its effects on various cancer cell lines.

Introduction

This compound is a potent, selective, and reversible inhibitor of Peptidylarginine Deiminase 4 (PAD4), an enzyme implicated in various physiological and pathological processes, including inflammation and cancer. PAD4 catalyzes the citrullination of proteins, a post-translational modification that converts arginine residues to citrulline. This process can alter protein structure and function, impacting gene regulation and the formation of neutrophil extracellular traps (NETs). In the context of oncology, aberrant PAD4 activity has been linked to tumor progression and resistance to therapy. This compound serves as a valuable chemical probe to investigate the role of PAD4 in cancer biology and as a potential therapeutic agent.

This document provides detailed protocols for utilizing this compound in in vitro cell culture experiments, guidance on data interpretation, and a summary of its reported effects on cancer cell lines.

Mechanism of Action

This compound selectively binds to the low-calcium form of the PAD4 enzyme.[1] This binding is reversible and inhibits the enzyme's ability to citrullinate its substrates, most notably histones. By preventing histone citrullination, this compound can modulate gene expression and inhibit the formation of NETs, which have been implicated in promoting cancer metastasis and creating a pro-tumorigenic microenvironment.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the experimental conditions, particularly the calcium concentration.

| Assay Type | Condition | Target | IC50 Value |

| Biochemical Assay | Calcium-free | PAD4 | 50 nM[2] |

| Biochemical Assay | 2 mM Calcium | PAD4 | 250 nM[2] |

Studies have demonstrated that this compound can enhance the radiosensitivity of certain cancer cell lines, suggesting its potential as a combination therapy agent.

| Cell Line | Cancer Type | Effect of this compound |

| Colorectal Cancer (CRC) Cells | Colorectal Cancer | Promotes radiosensitivity[1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Enhances radiosensitivity[3][4] |

| BT-549 | Triple-Negative Breast Cancer | Enhances radiosensitivity[3][4] |

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cancer cell viability and proliferation.

Materials:

-

This compound hydrochloride

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

On the following day, prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

-

Western Blot for Histone Citrullination

This protocol describes the detection of citrullinated histone H3 (CitH3) by Western blot to confirm the inhibitory effect of this compound on PAD4 activity within the cells.

Materials:

-

This compound hydrochloride

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well cell culture plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-citrullinated histone H3 (e.g., at arginine residues 2, 8, and 17)

-

Primary antibody: anti-histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations for all samples.

-

Prepare the samples for electrophoresis by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

-

Electrophoresis and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against citrullinated histone H3 overnight at 4°C.

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total histone H3.

-

Quantify the band intensities to determine the relative levels of citrullinated histone H3.

-

Immunofluorescence for Neutrophil Extracellular Trap (NET) Formation

This protocol details the visualization of NETs by immunofluorescence to assess the inhibitory effect of this compound on NETosis.

Materials:

-

This compound hydrochloride

-

Neutrophils (isolated from fresh human blood or a suitable cell line like HL-60)

-

RPMI 1640 medium

-

Poly-L-lysine coated coverslips or chamber slides

-

NET-inducing agent (e.g., Phorbol 12-myristate 13-acetate (PMA) or calcium ionophore)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-citrullinated histone H3 (CitH3)

-

Primary antibody: anti-myeloperoxidase (MPO) or anti-neutrophil elastase (NE)

-

Fluorophore-conjugated secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Isolate neutrophils or culture neutrophil-like cells.

-

Seed the cells on poly-L-lysine coated coverslips in a 24-well plate at an appropriate density.

-

Allow the cells to adhere for 30-60 minutes.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 30-60 minutes.

-

-

NET Induction:

-

Stimulate the cells with a NET-inducing agent (e.g., 25-100 nM PMA) for 2-4 hours at 37°C.

-

Include an unstimulated control group.

-

-

Fixation and Permeabilization:

-

Carefully wash the cells with PBS.

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

-

Immunostaining:

-

Block the cells with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with primary antibodies against CitH3 and MPO (or NE) diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

Visualize the stained cells using a fluorescence microscope. NETs will appear as web-like structures positive for DAPI, CitH3, and MPO/NE.

-

Mandatory Visualizations

Signaling Pathway of PAD4 Inhibition by this compound

Caption: Inhibition of PAD4 by this compound blocks protein citrullination, impacting downstream pathways.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating the in vitro efficacy of this compound on cancer cells.

References

- 1. This compound, an inhibitor of peptidyl arginine deiminase 4, increases the radiosensitivity of colorectal cancer and inhibits neutrophil extracellular traps [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The PAD4 inhibitor this compound enhances the radiosensitivity of triple-negative breast cancer | Semantic Scholar [semanticscholar.org]

- 4. The PAD4 inhibitor this compound enhances the radiosensitivity of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing GSK484 in Neutrophil Extracellular Trap (NET) Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of GSK484, a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4), in neutrophil extracellular trap (NET) assays. This document outlines the mechanism of action of this compound, detailed protocols for in vitro NET inhibition assays, methods for NET quantification, and relevant quantitative data.

Introduction to this compound and its Role in NETosis

Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by activated neutrophils to trap and kill pathogens. The formation of NETs, a process termed NETosis, is implicated in the pathophysiology of various inflammatory and autoimmune diseases, thrombosis, and cancer. A critical step in NETosis is the citrullination of histones, catalyzed by the enzyme PAD4. This post-translational modification neutralizes the positive charge of arginine residues on histones, leading to chromatin decondensation.[1][2]

This compound is a potent, reversible, and highly selective inhibitor of PAD4.[3][4][5] It effectively blocks the citrullination of PAD4 target proteins within neutrophils, thereby inhibiting the formation of NETs in both mouse and human neutrophils.[3][4][6] Its specificity for PAD4 over other PAD isoforms (PAD1-3) makes it a valuable tool for studying the specific role of PAD4 in NETosis and for exploring the therapeutic potential of PAD4 inhibition.[3][4]

Quantitative Data: this compound Potency and Efficacy

The following table summarizes the key quantitative parameters of this compound for the inhibition of PAD4 and NET formation.

| Parameter | Value | Species/System | Notes | Reference |

| IC50 for PAD4 (no added Ca2+) | 50 nM | Recombinant Human PAD4 | This compound demonstrates high affinity in the absence of calcium. | [3][4][5] |

| IC50 for PAD4 (2 mM Ca2+) | 250 nM | Recombinant Human PAD4 | Potency is slightly lower in the presence of high calcium concentrations. | [5] |

| Effective Concentration for in vitro NET Inhibition | 10 µM | Mouse and Human Neutrophils | Pre-treatment with 10 µM this compound dramatically diminishes ionomycin-induced citrullination and NET formation in mouse neutrophils.[6] A similar concentration is effective in inhibiting NET formation in human neutrophils stimulated with various agonists.[7] | [6][7] |

| In vivo Dosage for NET Inhibition | 4 mg/kg | Mouse | Daily administration of 4 mg/kg this compound has been shown to suppress tumor-induced NETosis and reduce NET accumulation at sites of intimal injury.[1][8] | [1][8] |

Signaling Pathway of PAD4-Dependent NETosis

The following diagram illustrates the central role of PAD4 in the signaling cascade leading to NET formation. Various stimuli can trigger signaling pathways that converge on the activation of PAD4, leading to histone citrullination and subsequent chromatin decondensation, a hallmark of NETosis.

Caption: Signaling pathway of PAD4-dependent NETosis and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Isolation of Human Neutrophils from Peripheral Blood

This protocol describes the isolation of neutrophils from human peripheral blood using density gradient centrifugation.

Materials:

-

Anticoagulant (e.g., Sodium Citrate)

-

Dextran solution

-

Ficoll-Paque

-

Red Blood Cell (RBC) Lysis Buffer

-

Phosphate-Buffered Saline (PBS)

-

RPMI 1640 medium

Procedure:

-

Collect whole blood in tubes containing an anticoagulant.

-